Cas no 886499-54-3 (2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE)

2-Chloro-6-fluoro-3-methoxybenzyl bromide is a versatile halogenated benzyl bromide derivative used as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its reactive benzyl bromide moiety facilitates nucleophilic substitution reactions, enabling the introduction of functional groups at the benzylic position. The chloro and fluoro substituents enhance its utility in fine chemical applications, while the methoxy group contributes to electronic modulation in target molecules. This compound is particularly valuable in the development of agrochemicals, pharmaceuticals, and specialty materials due to its balanced reactivity and stability. It is typically handled under controlled conditions due to its lachrymatory and moisture-sensitive nature.
2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE structure
886499-54-3 structure
Product Name:2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE
CAS No:886499-54-3
MF:C8H7BrClFO
MW:253.495984315872
MDL:MFCD04115945
CID:993285
PubChem ID:3863293
Update Time:2025-11-07

2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE
    • 2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene
    • D95460
    • 886499-54-3
    • JS-4292
    • DTXSID10397539
    • SCHEMBL14974002
    • AKOS015956765
    • 6-Chloro-2-fluoro-5-methoxybenzyl Bromide
    • SY228033
    • MFCD04115945
    • 2-CHLORO-6-FLUORO-3-METHOXYBENZYLBROMIDE
    • BIXHHCSLGATAOQ-UHFFFAOYSA-N
    • DB-103760
    • MDL: MFCD04115945
    • Inchi: 1S/C8H7BrClFO/c1-12-7-3-2-6(11)5(4-9)8(7)10/h2-3H,4H2,1H3
    • InChI Key: BIXHHCSLGATAOQ-UHFFFAOYSA-N
    • SMILES: BrCC1C(=CC=C(C=1Cl)OC)F

Computed Properties

  • Exact Mass: 251.93528g/mol
  • Monoisotopic Mass: 251.93528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Melting Point: 48-50℃

2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE Security Information

  • HazardClass:8
  • PackingGroup:III

2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE Pricemore >>

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Additional information on 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE

Comprehensive Overview of 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE (CAS No. 886499-54-3)

2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE (CAS No. 886499-54-3) is a specialized organic compound widely recognized for its utility in pharmaceutical and agrochemical research. This benzyl bromide derivative features a unique combination of chloro, fluoro, and methoxy substituents, making it a versatile intermediate in synthetic chemistry. Its molecular structure, C8H7BrClFO, has garnered attention for applications in cross-coupling reactions and nucleophilic substitutions, aligning with the growing demand for halogenated building blocks in drug discovery.

In recent years, the compound has gained prominence due to its role in developing small-molecule inhibitors and biologically active compounds. Researchers frequently search for "886499-54-3 synthesis" or "2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE applications," reflecting its relevance in medicinal chemistry. The integration of fluorine atoms enhances metabolic stability, a key trend in modern pharmaceutical design, while the bromide leaving group facilitates further functionalization.

The compound’s physicochemical properties, such as its molecular weight (260.5 g/mol) and lipophilicity, are critical for optimizing drug-like properties. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to validate its purity, a topic often queried in "CAS 886499-54-3 characterization" searches. Its stability under anhydrous conditions makes it suitable for Grignard reactions and palladium-catalyzed transformations.

Environmental and regulatory considerations are increasingly shaping research agendas. While 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE is not classified as hazardous under major regulatory frameworks, its handling requires standard laboratory safety protocols. Discussions around "green chemistry alternatives" highlight the industry’s shift toward sustainable synthesis routes, though this compound remains indispensable for specific high-value intermediates.

Market trends indicate rising demand for fluorinated aromatic compounds, driven by their prevalence in API manufacturing. Patent analyses reveal its use in crop protection agents and kinase inhibitors, addressing queries like "886499-54-3 patents." The compound’s compatibility with microwave-assisted synthesis further aligns with industrial efficiency goals.

In conclusion, 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE exemplifies the intersection of structural complexity and practical utility in modern chemistry. Its role in advancing targeted therapeutics and agrochemical innovations ensures sustained interest, as reflected in both academic literature and commercial inquiries.

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